molecular formula C18H14N2O4 B2952623 N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946343-97-1

N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2952623
CAS No.: 946343-97-1
M. Wt: 322.32
InChI Key: ATDXYMGWIYOMJS-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The amide nitrogen is substituted with a methyl group connected to a 5-phenylisoxazole heterocycle. Its design aligns with medicinal chemistry strategies targeting enzyme inhibition or receptor modulation, as seen in structurally related benzodioxole derivatives .

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(13-6-7-15-17(8-13)23-11-22-15)19-10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDXYMGWIYOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole group, which may confer various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : The presence of the isoxazole ring suggests potential anti-inflammatory effects.
  • Antimicrobial Effects : The compound may exhibit antibacterial or antifungal properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : It may act as a modulator of protein kinases, which play critical roles in signaling pathways related to cell growth and proliferation.
  • Receptor Binding : The compound could interact with specific receptors, influencing various biological responses.

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound and its analogs:

Study 1: Anticancer Activity

A study evaluated the anticancer effects of related compounds on human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of similar compounds. The findings demonstrated a significant reduction in pro-inflammatory cytokines in vitro, indicating that these compounds could serve as therapeutic agents for inflammatory diseases.

Study 3: Antimicrobial Properties

A comparative analysis was conducted on the antimicrobial activity of this compound against various bacterial strains. The results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Comparative Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(Phenylthio)anilineContains a phenyl group and sulfurAnticancer activity
2-Amino-N-(4-methylphenyl)benzamideAmide linkage with aromatic substituentsAnti-inflammatory properties
5-(4-Methoxyphenyl)isoxazoleIsoxazole ring with methoxy substitutionAntimicrobial effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzo[d][1,3]dioxole-5-carboxamides and isoxazole-containing analogs, focusing on substituent variations, synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name & ID Key Structural Features Synthesis (Yield, Conditions) Physicochemical/Biological Data Reference
N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole + 5-phenylisoxazole-methyl carboxamide Not explicitly detailed CAS: 952970-18-2; Molecular formula: C₁₉H₁₅N₃O₄
HSD-2 (2a) N-(3,4-dimethoxyphenyl) substitution Column chromatography (75% yield) m.p. 175–177°C; 1H/13C NMR confirmed
HSD-4 (2b) N-(3,5-dimethoxyphenyl) substitution Column chromatography (77% yield) m.p. 150.5–152°C; IR/NMR confirmed
IIc N-(3-(trifluoromethyl)phenyl) substitution Carbodiimide-mediated coupling α-Amylase IC₅₀: ~5 µM; hypoglycemic in mice
MDC N-(4-methoxybenzyl)-6-nitro substitution EDCI/HOBT coupling m/z 331.0932 [M+1]; SAR analyzed
Ex.5H (Givaudan) N-(1-isopropyl-isobutyl) substitution Not detailed Cooling agent (intensity: 0.9/10)
S807 N-(heptan-4-yl) substitution Used as LC-MS/MS internal standard Food additive (EAFUS)
25c N-benzyl + diethylamino substitution on isoxazole Sodium hydride/benzyl bromide alkylation Not explicitly detailed

Key Observations

Structural Variations and Synthesis: Substituent Diversity: The N-position of the carboxamide is critical. Electron-rich groups (e.g., 3,4-dimethoxyphenyl in HSD-2) are synthesized via carbodiimide-mediated coupling , while alkyl chains (e.g., heptan-4-yl in S807) or bulky substituents (e.g., isopropyl-isobutyl in Ex.5H) are tailored for specific applications .

Biological Activity :

  • Enzyme Inhibition : IIc (trifluoromethylphenyl substitution) demonstrated potent α-amylase inhibition and hypoglycemic effects, likely due to the electron-withdrawing CF₃ group enhancing target binding .
  • SAR Trends : Nitro groups (MDC) and methoxy substitutions (HSD-2/HSD-4) influence solubility and receptor interactions, as seen in NMR and IR data .

Industrial: Alkyl-substituted analogs (Ex.5H, S807) are repurposed as cooling agents or analytical standards, emphasizing the role of lipophilicity in sensory applications .

Physicochemical Properties :

  • Melting points (e.g., HSD-2 at 175–177°C vs. HSD-4 at 150.5–152°C) correlate with crystallinity influenced by substituent symmetry .
  • Mass spectral data (e.g., MDC [M+1] at 331.0932) confirm structural integrity .

Q & A

Q. Advanced

  • Substituent variation : Modify the phenylisoxazole moiety (e.g., electron-withdrawing groups like -F or -Cl at para positions) to enhance binding affinity. For example, fluorinated analogs show improved mitochondrial inhibition .
  • Bioisosteric replacement : Replace the benzo[d][1,3]dioxole with indole or naphthyl groups to evaluate steric and electronic effects on target engagement .
  • Prodrug design : Introduce acetylated glucosamine moieties to improve solubility and bioavailability .

SAR validation requires parallel synthesis of analogs (>10 derivatives) and dose-response profiling .

How should contradictory data between biological assays be resolved?

Q. Advanced

  • Replicate experiments : Perform triplicate measurements under standardized conditions (e.g., fixed cell passage numbers, solvent concentration ≤1% DMSO) .
  • Orthogonal assays : Cross-validate results using complementary methods. For example, corroborate antiproliferative activity with apoptosis markers (Annexin V/PI staining) .
  • Purity verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude impurities as confounding factors .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

What computational approaches support mechanistic studies of this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like STING or tubulin. Focus on binding energy (ΔG) and hydrogen-bonding networks .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical behavior .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-target residence times .

How can the compound’s stability under physiological conditions be evaluated?

Q. Advanced

  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures and phase transitions .
  • Solvent stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

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